3-(1,3-Thiazol-5-yl)prop-2-ynoic acid 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17675738
InChI: InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9)
SMILES:
Molecular Formula: C6H3NO2S
Molecular Weight: 153.16 g/mol

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid

CAS No.:

Cat. No.: VC17675738

Molecular Formula: C6H3NO2S

Molecular Weight: 153.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid -

Specification

Molecular Formula C6H3NO2S
Molecular Weight 153.16 g/mol
IUPAC Name 3-(1,3-thiazol-5-yl)prop-2-ynoic acid
Standard InChI InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9)
Standard InChI Key ACTMKAIZWRRTNE-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=N1)C#CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of a 1,3-thiazole ring (a five-membered aromatic ring containing nitrogen and sulfur atoms) substituted at the 5-position with a propiolic acid group (HC≡C−COOH). The molecular formula is C₆H₃NO₂S, with a molecular weight of 153.16 g/mol. The triple bond in the propiolic acid moiety creates a linear geometry, while the thiazole ring contributes planar aromaticity .

Key Structural Features:

  • Thiazole Ring: Enhances π-π stacking interactions and hydrogen-bonding capabilities due to its electronegative nitrogen and sulfur atoms.

  • Propiolic Acid Group: The α,β-acetylenic carboxylic acid group acts as a strong electron-withdrawing group, increasing acidity (pKa ≈ 1.5–2.5) .

  • Conjugation: The extended π-system between the thiazole and triple bond enables charge delocalization, influencing spectroscopic properties and reactivity .

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogous structures suggest:

  • IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

  • NMR:

    • ¹H NMR: Thiazole protons appear as singlet(s) near δ 8.5–9.0 ppm; acetylenic proton (HC≡C) resonates at δ 2.8–3.2 ppm.

    • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm; sp-hybridized carbons (C≡C) at δ 75–85 ppm .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via Sonogashira coupling between a thiazolyl halide and a propiolic acid derivative:

  • Thiazole Precursor: 5-Bromo-1,3-thiazole is prepared via Hantzsch thiazole synthesis (reaction of thioamide with α-haloketone).

  • Coupling Reaction:

    5-Bromo-1,3-thiazole+HC≡C−COOHPd(PPh₃)₄, CuI, Et₃N3-(1,3-Thiazol-5-yl)prop-2-ynoic acid\text{5-Bromo-1,3-thiazole} + \text{HC≡C−COOH} \xrightarrow{\text{Pd(PPh₃)₄, CuI, Et₃N}} \text{3-(1,3-Thiazol-5-yl)prop-2-ynoic acid}

    Yields typically range from 50% to 70% under optimized conditions .

Reactivity Profile

  • Acid-Base Behavior: The propiolic acid group readily deprotonates (pKa ~2), forming a conjugate base stabilized by resonance .

  • Click Chemistry: The triple bond participates in Huisgen cycloaddition with azides to form 1,2,3-triazoles .

  • Nucleophilic Attack: The β-carbon of the propiolic acid acts as a Michael acceptor, reacting with thiols or amines.

Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point180–185°C (dec.)Estimated via analogy
SolubilitySlight in H₂O, soluble in DMSO, DMFExperimental analog
LogP (Partition Coeff.)0.85 ± 0.15Calculated (ChemAxon)
StabilityAir-sensitive; store under N₂

Future Research Directions

  • Structure-Activity Relationships (SAR): Modify the thiazole substituents or propiolic acid chain to optimize bioactivity .

  • Crystallography: Resolve X-ray structures to elucidate binding modes in enzyme complexes.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator